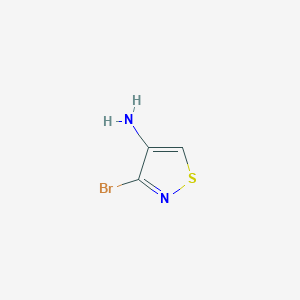

3-Bromoisothiazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H3BrN2S |

|---|---|

Molecular Weight |

179.04 g/mol |

IUPAC Name |

3-bromo-1,2-thiazol-4-amine |

InChI |

InChI=1S/C3H3BrN2S/c4-3-2(5)1-7-6-3/h1H,5H2 |

InChI Key |

IWDOIRRIHNHMPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NS1)Br)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 3 Bromoisothiazol 4 Amine

Transformations Involving the Bromine Atom at Position 3

The bromine atom at the C3 position of the isothiazole (B42339) ring is susceptible to displacement by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at this position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the isothiazole ring system facilitates nucleophilic aromatic substitution (SNAr) at the C3 position, where the bromine atom acts as a leaving group.

The reaction of 3-haloisothiazoles with secondary dialkylamines is a common method for the synthesis of 3-amino-substituted isothiazoles. While specific studies on 3-Bromoisothiazol-4-amine are limited, the reactivity of analogous 3-bromoisothiazole (B1283494) derivatives provides valuable insights. For instance, the reaction of 3,4-dibromoisothiazole-5-carbonitrile with morpholine (B109124) or pyrrolidine (B122466) proceeds with regioselective substitution at the C3 position. This suggests that this compound would readily react with secondary dialkylamines to yield the corresponding 3-(dialkylamino)isothiazol-4-amine derivatives. The reaction typically proceeds in a suitable solvent, and the rate can be influenced by the nucleophilicity of the amine and the reaction temperature.

Table 1: Examples of Nucleophilic Aromatic Substitution of 3-Bromoisothiazole Analogs with Secondary Amines Note: Data for this compound is not available in the searched literature. The following table is based on the reactivity of a closely related compound, 3,4-dibromoisothiazole-5-carbonitrile, to illustrate the expected reaction.

| Entry | Amine Nucleophile | Product | Yield (%) |

| 1 | Morpholine | 3-(Morpholin-4-yl)-4-bromoisothiazole-5-carbonitrile | 70 |

| 2 | Pyrrolidine | 3-(Pyrrolidin-1-yl)-4-bromoisothiazole-5-carbonitrile | 55 |

Beyond amine nucleophiles, the bromine atom at the 3-position can be displaced by other heteroatom nucleophiles, such as alkoxides, thiolates, and azides. These reactions would lead to the formation of 3-alkoxy-, 3-thio-, and 3-azido-isothiazol-4-amine derivatives, respectively. The success of these reactions depends on the nucleophilicity of the attacking species and the reaction conditions employed. For example, the reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 3-methoxyisothiazol-4-amine. Similarly, reaction with sodium thiophenoxide would provide 3-(phenylthio)isothiazol-4-amine.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C3 position of this compound makes it a suitable substrate for such transformations.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a widely used method for the formation of biaryl and heteroaryl-aryl compounds. It is anticipated that this compound would undergo Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids or their esters to afford 3-aryl- and 3-heteroaryl-isothiazol-4-amine derivatives. The choice of palladium catalyst, ligand, base, and solvent is critical for the efficiency of the coupling reaction.

Table 2: Hypothetical Suzuki-Miyaura Coupling of this compound Note: Specific experimental data for this reaction is not available in the searched literature. The following table presents hypothetical examples based on general Suzuki-Miyaura coupling principles.

| Entry | Boronic Acid | Expected Product |

| 1 | Phenylboronic acid | 3-Phenylisothiazol-4-amine |

| 2 | Pyridine-3-boronic acid | 3-(Pyridin-3-yl)isothiazol-4-amine |

| 3 | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)isothiazol-4-amine |

The Sonogashira coupling reaction provides a direct method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. This compound is expected to be a suitable substrate for Sonogashira coupling with a variety of terminal alkynes. This reaction would lead to the synthesis of 3-alkynylisothiazol-4-amine derivatives, which are valuable intermediates for the construction of more complex molecules. The reaction is typically carried out in the presence of a base, such as an amine, which also often serves as the solvent.

Table 3: Hypothetical Sonogashira Coupling of this compound Note: Specific experimental data for this reaction is not available in the searched literature. The following table presents hypothetical examples based on general Sonogashira coupling principles.

| Entry | Alkyne | Expected Product |

| 1 | Phenylacetylene | 3-(Phenylethynyl)isothiazol-4-amine |

| 2 | Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)isothiazol-4-amine |

| 3 | Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)isothiazol-4-amine |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction is a cornerstone in modern organic synthesis for constructing aryl amines from aryl halides. organic-chemistry.org In the context of this compound, this methodology is applied to functionalize the C3 position by coupling the aryl bromide with a variety of primary or secondary amines.

The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is followed by the coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

The success of the Buchwald-Hartwig amination on heteroaromatic substrates often requires careful selection of catalysts, ligands, and reaction conditions. While classic ligands like BINAP and DPPF have been successful, transformations involving less reactive heteroaromatic amines may necessitate the use of more specialized, electron-rich, and sterically hindered ligands. wikipedia.org For example, palladium complexes bearing expanded-ring N-heterocyclic carbene (NHC) ligands have proven to be highly active catalysts for the amination of challenging substrates like 5-amino-1,2,3-triazoles, suggesting their potential applicability for this compound. mdpi.comnih.gov

A typical reaction setup involves the isothiazole substrate, an amine, a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., XantPhos or a biarylphosphine ligand), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane, heated to elevated temperatures. libretexts.orgchemrxiv.org

Table 1: Illustrative Buchwald-Hartwig Amination of this compound

| Amine Reactant | Palladium Catalyst System (Example) | Base | Product |

| Aniline | Pd₂(dba)₃ / XantPhos | NaOtBu | N³-phenylisothiazole-3,4-diamine |

| Morpholine | [(THP-Dipp)Pd(cinn)Cl] | Cs₂CO₃ | 4-(isothiazol-3-yl)morpholine |

| Benzylamine | Pd(OAc)₂ / BINAP | K₃PO₄ | N³-benzylisothiazole-3,4-diamine |

Regioselective Hydrodebromination Reactions

Regioselective hydrodebromination is a chemical transformation that involves the selective removal of a bromine atom from a molecule and its replacement with a hydrogen atom. This reaction is particularly valuable for the synthesis of specifically substituted compounds from polyhalogenated precursors. For this compound, this process would selectively cleave the C-Br bond at the C3 position, yielding isothiazol-4-amine.

Palladium-catalyzed hydrodebromination is a prominent method for achieving this transformation with high regioselectivity. Research on dibromoindoles has demonstrated that catalysts such as Pd(OAc)₂ with phosphine ligands like rac-BINAP can effectively remove a bromine atom at a specific position. nih.gov This methodology is applicable to this compound, where a palladium catalyst in the presence of a hydrogen source would facilitate the reductive cleavage of the C-Br bond. Common hydrogen sources for such reactions include hydrogen gas (H₂), formic acid, or hydride donors like sodium borohydride (B1222165) (NaBH₄). mdpi.com

Copper-based catalysts have also been investigated for the hydrodebromination of brominated aromatic compounds, often using NaBH₄ as the reductant in aqueous solutions. mdpi.comresearchgate.net This approach presents a potentially more economical and environmentally benign alternative to palladium-based systems. The selectivity of the reaction is crucial, ensuring that the amino group and the isothiazole ring remain intact during the debromination process.

Table 2: Potential Conditions for Hydrodebromination of this compound

| Catalyst System | Hydrogen Source | Solvent | Expected Product |

| Pd(OAc)₂ / rac-BINAP | H₂ (gas) | Methanol / Ethyl Acetate | Isothiazol-4-amine |

| Pd/C (10%) | Ammonium (B1175870) formate | Ethanol (B145695) | Isothiazol-4-amine |

| Cu₂O | NaBH₄ | Aqueous solution | Isothiazol-4-amine |

Reactivity of the Amino Group at Position 4

Electrophilic Substitution Reactions on the Amine Nitrogen

The primary amino group at the C4 position of this compound is a nucleophilic center, making it susceptible to reactions with a wide range of electrophiles. These electrophilic substitution reactions target the lone pair of electrons on the nitrogen atom, leading to the formation of new N-C or N-S bonds.

Acylation Reactions (e.g., formation of amides to control reactivity)

Acylation is the process of introducing an acyl group (R-C=O) onto the amine nitrogen, resulting in the formation of an amide. This reaction is commonly performed by treating the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). organic-chemistry.org

Table 3: Examples of Acylation Reactions

| Acylating Agent | Base | Product |

| Acetyl chloride | Pyridine | N-(3-bromoisothiazol-4-yl)acetamide |

| Benzoyl chloride | Triethylamine | N-(3-bromoisothiazol-4-yl)benzamide |

| Acetic anhydride | Sodium acetate | N-(3-bromoisothiazol-4-yl)acetamide |

Alkylation Reactions (e.g., synthesis of secondary and tertiary amines)

Alkylation of the amino group involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. mt.com The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. ucalgary.ca

A significant challenge in the alkylation of primary amines is the potential for overalkylation. quora.com The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine. ucalgary.ca Further reaction can produce a quaternary ammonium salt. To achieve selective mono-alkylation to form a secondary amine, reaction conditions must be carefully controlled, for instance, by using a large excess of the primary amine or by employing alternative methods like reductive amination. youtube.comnih.gov

Table 4: Products of N-Alkylation with Methyl Iodide

| Reactants | Product Name | Product Class |

| This compound + 1 eq. CH₃I | N-methyl-3-bromoisothiazol-4-amine | Secondary Amine |

| This compound + 2 eq. CH₃I | N,N-dimethyl-3-bromoisothiazol-4-amine | Tertiary Amine |

| This compound + excess CH₃I | 3-bromo-4-(trimethylammonio)isothiazole iodide | Quaternary Ammonium Salt |

Sulfonylation Reactions

Sulfonylation is the reaction of a primary or secondary amine with a sulfonyl halide (typically a sulfonyl chloride) to form a sulfonamide. This reaction is analogous to acylation and is generally carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.

The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable S-N bond. The resulting sulfonamide is a key functional group in many pharmaceutical compounds. Similar to amides, sulfonamides are non-basic due to the strong electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen lone pair. This property makes sulfonylation another effective method for protecting or modifying the functionality of the primary amino group in this compound.

Table 5: Example of a Sulfonylation Reaction

| Amine | Sulfonylating Agent | Base | Product |

| This compound | p-Toluenesulfonyl chloride | Pyridine | N-(3-bromoisothiazol-4-yl)-4-methylbenzenesulfonamide |

| This compound | Methanesulfonyl chloride | Triethylamine | N-(3-bromoisothiazol-4-yl)methanesulfonamide |

Diazotization and Subsequent Transformations

The primary amino group at the C-4 position of this compound allows for its conversion into a diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. youtube.comunacademy.com

The diazotization process involves the reaction of the primary aromatic amine with the nitrosonium ion (NO⁺), an electrophile formed under acidic conditions. libretexts.org The resulting aryldiazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of molecular nitrogen (N₂). organic-chemistry.org This allows for a variety of subsequent transformations where the diazonium group is replaced by a wide range of nucleophiles. While specific studies on this compound are not prevalent, the reactivity can be inferred from general principles of diazotization chemistry. libretexts.orgorganic-chemistry.org

Potential subsequent transformations include:

Sandmeyer-type Reactions : The diazonium group can be replaced by halides (Cl, Br), cyanide (CN), or other groups using copper(I) salts as catalysts. organic-chemistry.orgresearchgate.net

Schiemann Reaction : Fluorine can be introduced by thermal decomposition of the corresponding tetrafluoroborate (B81430) diazonium salt. organic-chemistry.org

Hydrolysis : Reaction with water, typically upon warming, can introduce a hydroxyl group, leading to the formation of the corresponding phenol (B47542) derivative. libretexts.org

Gomberg-Bachmann Reaction : This reaction allows for the formation of C-C bonds by coupling the diazonium salt with another aromatic compound.

These transformations provide a powerful platform for introducing a diverse array of functional groups at the C-4 position of the isothiazole ring, significantly expanding the synthetic utility of the parent amine.

| Transformation | Reagents | Product Type |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 3-Bromoisothiazole-4-diazonium chloride |

| Sandmeyer (Halogenation) | CuCl / CuBr | 3-Bromo-4-chloroisothiazole / 3,4-Dibromoisothiazole |

| Sandmeyer (Cyanation) | CuCN | 3-Bromo-4-cyanoisothiazole |

| Schiemann Reaction | HBF₄, then heat | 3-Bromo-4-fluoroisothiazole |

| Hydrolysis | H₂O, heat | 3-Bromoisothiazol-4-ol |

Condensation Reactions with Carbonyl Compounds

The nucleophilic amino group of this compound readily reacts with the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones. This acid-catalyzed reaction typically proceeds via a nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to yield an imine (Schiff base). wikipedia.orglibretexts.org The reaction is reversible and often driven to completion by removing the water formed during the reaction. wikipedia.org

A notable application of this reactivity is in multicomponent reactions. For instance, 4-aminoisothiazole derivatives can undergo a three-component condensation with aromatic aldehydes and Meldrum's acid. researchgate.net This reaction leads to the formation of complex heterocyclic systems, such as 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones. This demonstrates the utility of this compound as a building block for constructing fused ring systems with potential biological activities. researchgate.net

| Reactants | Reaction Type | Product Class |

| Aldehyde (R-CHO) | Imine Formation | Schiff Base (C=N bond) |

| Ketone (R₂C=O) | Imine Formation | Schiff Base (C=N bond) |

| Aromatic Aldehyde + Meldrum's Acid | Three-Component Condensation | Isothiazolo[4,5-b]pyridin-5-one |

Reactivity of the Isothiazole Ring System

The isothiazole ring is an aromatic heterocycle, and its reactivity is influenced by the constituent nitrogen and sulfur atoms, as well as the attached substituents.

Directed Electrophilic Aromatic Substitution Reactions on the Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In this compound, the outcome of such a reaction is controlled by the directing effects of the existing amino and bromo substituents.

Amino Group (-NH₂) : The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. wikipedia.org

Bromo Group (-Br) : The bromo group is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because of the electron-donating resonance effect of its lone pairs.

In the this compound system, the only available position for substitution on the ring is C-5. The strong activating effect of the amino group at C-4 would strongly direct an incoming electrophile to the adjacent C-5 position (ortho to the amine). The bromine at C-3 would also direct to the C-5 position (para to the bromine). Therefore, electrophilic substitution is expected to occur selectively at the C-5 position. Common SEAr reactions include halogenation, nitration, and sulfonation. lumenlearning.commasterorganicchemistry.com

Potential for Ring-Opening and Rearrangement Reactions under Specific Conditions

While the isothiazole ring is aromatic and generally stable, it can undergo ring-opening reactions under certain conditions, particularly when activated by strong electron-withdrawing groups and treated with potent nucleophiles. For example, the related compound 3-chloro-4-nitroisothiazole has been shown to undergo ring-opening when treated with amines. documentsdelivered.com The nitro group in this case significantly activates the ring towards nucleophilic attack.

For this compound, the presence of the electron-donating amino group would generally disfavor nucleophilic attack and stabilize the ring. However, harsh reaction conditions or transformation of the amino group into a strong electron-withdrawing group (e.g., a diazonium salt) could potentially render the ring susceptible to cleavage or rearrangement. Ring-opening polymerization can also be a reaction pathway for some heterocyclic systems, often catalyzed by amines or other reagents. mdpi.com

Functionalization at C-5 Position

As discussed, the C-5 position is the primary site for electrophilic aromatic substitution, providing a direct route for introducing functional groups. Beyond this, modern cross-coupling methodologies offer alternative pathways for C-5 functionalization. If this compound were to be first halogenated at the C-5 position (e.g., via bromination with N-bromosuccinimide), the resulting 3,5-dibromoisothiazol-4-amine could serve as a substrate for various transition-metal-catalyzed reactions. researchgate.net These could include Suzuki, Heck, or Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, vinyl, or amino groups, respectively, at the C-5 position. Such strategies are pivotal in the construction of complex, highly substituted heterocyclic compounds. researchgate.net

Synthesis of Polyfunctionalized Derivatives from this compound

The diverse reactivity of this compound makes it an excellent starting material for the synthesis of polyfunctionalized derivatives. By strategically combining the reactions discussed above, a wide range of complex molecules can be accessed.

For example, a synthetic sequence could begin with an electrophilic substitution at the C-5 position to introduce a new functional group. Subsequently, the amino group at C-4 could be transformed via diazotization into various other substituents. Alternatively, the amino group could first undergo a condensation reaction to build a fused ring system, followed by functionalization of the isothiazole ring. The synthesis of 1,3,4-thiadiazole (B1197879) derivatives, another class of sulfur-nitrogen heterocycles, often involves the cyclization of thiosemicarbazone precursors, which are themselves formed from the condensation of thiosemicarbazide (B42300) with aldehydes. mdpi.comnih.gov This highlights a common synthetic strategy in heterocyclic chemistry: the use of condensation reactions to build complex scaffolds. mdpi.com

Through the sequential or concurrent application of these reaction pathways, this compound serves as a versatile platform for generating a library of novel, highly substituted isothiazole derivatives for further investigation.

Preparation of Carboxamide and Carboxylic Acid Derivatives

The presence of the 4-amino group on the isothiazole ring provides a convenient handle for the synthesis of carboxamide derivatives through N-acylation reactions. This transformation is a fundamental process in organic synthesis, often employed to introduce a variety of functional groups or to build larger molecular scaffolds.

Standard acylation methods can be employed to convert this compound into its corresponding carboxamides. These methods typically involve the reaction of the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrogen halide or carboxylic acid byproduct generated during the reaction. The choice of solvent for these reactions is typically an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate.

For instance, the reaction of this compound with an acyl chloride (RCOCl) would proceed via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the N-(3-bromoisothiazol-4-yl)amide and hydrochloric acid. The latter is then neutralized by the base. Similarly, using a carboxylic anhydride ((RCO)₂O) as the acylating agent would yield the desired amide and a carboxylic acid byproduct, which is also neutralized by the base.

While specific examples of N-acylation of this compound are not extensively detailed in the cited literature, the general principles of amine acylation are well-established and are expected to be applicable to this substrate. The reactivity of the amino group is influenced by the electronic properties of the isothiazole ring.

Furthermore, while the direct synthesis of carboxylic acid derivatives from this compound is less common, it is noteworthy that isothiazole carboxamides can be converted to their corresponding carboxylic acids. For example, research has demonstrated the conversion of 3-bromoisothiazole-5-carboxamide to 3-bromoisothiazole-5-carboxylic acid in high yield through treatment with sodium nitrite in trifluoroacetic acid. This indicates a potential two-step pathway to access carboxylic acid derivatives starting from an amino-isothiazole precursor, via a carboxamide intermediate.

Table 1: General Conditions for N-Acylation of Amines

| Acylating Agent | Base | Solvent | General Remarks |

| Acyl Chloride (RCOCl) | Triethylamine, Pyridine | Dichloromethane, THF | Reaction is typically rapid at room temperature. |

| Carboxylic Anhydride ((RCO)₂O) | Triethylamine, Pyridine | Dichloromethane, THF | May require heating to proceed at a reasonable rate. |

Synthesis of Conjugated Systems (e.g., via Heck, Stille couplings)

The bromine atom at the 3-position of the isothiazole ring offers a site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex conjugated systems. The reactivity of this C-Br bond, however, is highly dependent on the specific reaction conditions and the nature of the coupling partners.

The Heck reaction , which couples an aryl or vinyl halide with an alkene, is a powerful tool for the formation of substituted alkenes. wikipedia.orgorganic-chemistry.org In the context of this compound, a successful Heck reaction would involve the coupling of the C-Br bond with an alkene in the presence of a palladium catalyst and a base. This would lead to the formation of a 3-alkenylisothiazol-4-amine derivative.

The Stille coupling utilizes an organotin reagent as the nucleophilic partner to couple with an organic halide. wikipedia.orgorganic-chemistry.org For this compound, a Stille reaction would involve its treatment with an organostannane (R-SnBu₃) in the presence of a palladium catalyst to yield a 3-substituted isothiazole-4-amine. However, studies on the reactivity of 3-haloisothiazoles in such couplings have shown that the C-3 position can be unreactive under certain conditions. For instance, attempts to perform Suzuki or Stille couplings at the 3-position of 3-bromo-4,5-diphenylisothiazole were reported to be ineffective. nih.govmdpi.com This suggests that the electronic nature of the isothiazole ring can significantly influence the facility of the oxidative addition step in the catalytic cycle.

Despite the challenges with Stille and Suzuki couplings at the 3-position, other cross-coupling reactions have shown more promise. Research has indicated that 3-iodoisothiazole derivatives can successfully participate in Sonogashira and Negishi couplings. nih.govwikipedia.org The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, wikipedia.org while the Negishi coupling employs an organozinc reagent. wikipedia.orgorganic-chemistry.org The greater reactivity of the C-I bond compared to the C-Br bond likely facilitates the oxidative addition of the palladium catalyst, enabling these transformations.

These findings suggest that for the successful synthesis of conjugated systems derived from this compound via cross-coupling reactions, careful selection of the reaction type and optimization of the catalytic system are crucial. It may be that conversion of the 3-bromo substituent to a more reactive 3-iodo group would be a necessary prerequisite for efficient coupling.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Features |

| Heck Reaction | Alkene | Forms a C-C bond between an sp² carbon and an sp² carbon of an alkene. |

| Stille Reaction | Organostannane (R-SnR'₃) | Tolerant of a wide range of functional groups, but tin reagents are toxic. |

| Suzuki Reaction | Organoboron (R-B(OR)₂) | Boronic acids are generally stable and non-toxic. |

| Sonogashira Reaction | Terminal Alkyne | Forms a C-C bond between an sp² carbon and an sp carbon of an alkyne. |

| Negishi Reaction | Organozinc (R-ZnX) | Organozinc reagents are highly reactive. |

Applications of 3 Bromoisothiazol 4 Amine in Advanced Research Disciplines

Utility as a Key Synthetic Intermediate for Diversified Chemical Libraries

The dual functionality of 3-Bromoisothiazol-4-amine makes it an important precursor in synthetic organic chemistry for the creation of complex molecular architectures. The amino group can act as a nucleophile or be transformed into other functional groups, while the bromo substituent is amenable to a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of larger, more complex systems.

Construction of Fused Heterocyclic Systems Containing the Isothiazole (B42339) Core

A primary application of this compound is in the synthesis of fused heterocyclic systems, where the isothiazole ring is annulated with another ring system. The vicinal amino and bromo groups are perfectly positioned to undergo cyclization reactions with appropriate bifunctional reagents. For instance, this arrangement is conducive to the construction of isothiazolo[4,5-d]pyrimidines, a class of compounds with recognized biological potential. The synthesis of such fused systems often involves sequential reactions where the amino group participates in the formation of a new ring, creating a bicyclic or polycyclic aromatic system with the isothiazole core. These fused systems, such as thiazolo[4,5-d]pyrimidines, are investigated for a range of therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities. nih.govmdpi.commdpi.com

Precursor for Complex Multicyclic Scaffolds

The fused heterocyclic systems derived from this compound are themselves complex multicyclic scaffolds. By serving as the starting point for these structures, the compound facilitates entry into molecular frameworks that would otherwise require more lengthy and complex synthetic routes. For example, the creation of a thiazolo[4,5-d]pyrimidine (B1250722) core establishes a rigid, multicyclic structure that can be further functionalized at various positions, leading to a library of derivatives with diverse three-dimensional shapes and chemical properties. mdpi.commdpi.comrsc.org This strategy is fundamental to combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Building Block in Retrosynthetic Strategies for Novel Structures

In the context of retrosynthetic analysis, where a target molecule is deconstructed into simpler, commercially available starting materials, this compound represents a key synthon. ias.ac.insemanticscholar.orgamazonaws.com When designing the synthesis of a complex molecule containing an isothiazolo[4,5-d]pyrimidine (B15245150) or a related fused system, chemists can disconnect the target at the pyrimidine (B1678525) ring, identifying this compound as a logical and strategic starting material. ias.ac.inscribd.com This approach simplifies the synthetic planning process by providing a reliable and efficient route to a significant portion of the target's core structure. The process involves identifying key bond disconnections that correspond to reliable forward reactions, allowing chemists to work backward to simpler precursors like this compound. amazonaws.comscribd.com

Exploration in Medicinal Chemistry Research

The isothiazole nucleus and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. thieme-connect.com The this compound structure, in particular, serves as a valuable scaffold that can be systematically modified to optimize interactions with biological targets.

Scaffold for the Rational Design of Novel Therapeutic Agents in vitro and in silico

In vitro studies involve testing synthesized compounds directly against biological targets like enzymes or cell lines to measure their activity. tandfonline.com In silico methods, such as molecular docking, are used to predict how a molecule will bind to the active site of a target protein. jptcp.com This dual approach allows researchers to design molecules with improved potency and selectivity. For example, derivatives of related aminothiazole scaffolds have been synthesized and evaluated as potential anticancer and antimicrobial agents, with molecular docking studies used to understand their binding interactions with target receptors. jptcp.comnih.govnih.gov

Development of Enzyme Inhibitors and Receptor Ligands Research

A significant area of research is the use of the isothiazole and related thiazole (B1198619) scaffolds to develop potent and selective enzyme inhibitors and receptor ligands. thieme-connect.comnih.gov By modifying the substituents on the core ring, chemists can fine-tune the electronic and steric properties of the molecule to maximize its affinity for a specific biological target.

Research has demonstrated that thiazole derivatives can act as potent inhibitors for a variety of enzymes, including monoamine oxidases (MAO), α-glucosidase, and various protein kinases. tandfonline.comnih.govnih.govnih.gov These enzymes are implicated in a range of diseases, from neurological disorders to diabetes and cancer. nih.govnih.gov For example, studies on thiazole derivatives have identified compounds with significant inhibitory activity against MAO-A and MAO-B, with molecular docking used to elucidate the binding modes within the enzyme's active site. nih.gov Similarly, other thiazole-based compounds have been identified as effective inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. acs.org

The table below summarizes findings from studies on various thiazole and isothiazole-based compounds, illustrating their potential as enzyme inhibitors.

| Compound Class | Target Enzyme | Key Findings (IC₅₀ Values) |

| Thiazole Derivatives | Monoamine Oxidase-A (MAO-A) | Compound 3j showed an IC₅₀ of 0.134 µM. nih.gov |

| Thiazole Derivatives | Monoamine Oxidase-B (MAO-B) | Compound 3t was highly selective with an IC₅₀ of 0.025 µM. nih.gov |

| Thiazole-Thiazolidinone Hybrids | α-Glucosidase | Compound 4 (trifluoromethyl substituted) was a potent inhibitor with an IC₅₀ of 3.61 µM. tandfonline.com |

| Thiazole-Thiazolidinone Hybrids | Urease | Compound 4 also showed excellent urease inhibition with an IC₅₀ of 1.80 µM. tandfonline.com |

| Thiazole Carboxamide Derivatives | Cyclooxygenase-1 (COX-1) | Compound 2b was the most effective against COX-1 with an IC₅₀ of 0.239 µM. acs.org |

| Thiazole Carboxamide Derivatives | Cyclooxygenase-2 (COX-2) | Compound 2b also showed potent activity against COX-2 with an IC₅₀ of 0.191 µM. acs.org |

| Phenyl Sulfonyl-Thiazole Derivatives | B-RAFV600E Kinase | Compound 40 exhibited exceptional inhibition with an IC₅₀ of 23.1 nM. nih.gov |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This data underscores the versatility of the isothiazole/thiazole scaffold in generating potent enzyme inhibitors through rational design and chemical synthesis.

Design of Compounds for Specific Biological Targets

The this compound scaffold is a promising starting point for the design of new therapeutic agents. The isothiazole ring and its substituents can be strategically modified to interact with various biological targets, including enzymes and proteins implicated in a range of diseases.

Acetylcholinesterase Inhibitors: Derivatives of the closely related thiazole heterocycle have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease. nih.gov For instance, certain thiazole-substituted benzoylpiperazine derivatives have demonstrated significant AChE inhibitory effects. nih.gov Studies on other thiazole derivatives have identified compounds with potent inhibitory activity against AChE, with some showing IC₅₀ values comparable to the standard drug Donepezil. tandfonline.comconsensus.app The design of these inhibitors often involves linking the thiazole ring to other cyclic moieties, such as piperazine (B1678402) or cyclopropane, to achieve optimal binding within the enzyme's active site. nih.govconsensus.app This suggests that this compound could serve as a foundational structure for new AChE inhibitors, where the amine and bromo groups could be functionalized to enhance binding affinity and selectivity.

Anticancer Targets: The thiazole and isothiazole cores are prevalent in compounds designed as anticancer agents. mdpi.com Research has shown that thiazole-chalcone hybrids can exhibit potent antiproliferative activity against various human cancer cell lines. mdpi.com The mechanism of action for many such compounds involves the inhibition of critical cellular processes or targets, such as microtubule dynamics. The isothiazole scaffold itself has been studied for its potential in developing anticancer drugs, highlighting its versatility in medicinal chemistry. mdpi.com The this compound structure provides two distinct points for modification, allowing chemists to synthesize libraries of derivatives for screening against various cancer targets.

Antiviral Agents: Isothiazole derivatives have been recognized for their potential antiviral properties. medwinpublishers.comresearchgate.net An antiviral drug, Denotivir, is itself a derivative of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid, demonstrating the clinical relevance of this heterocyclic core in virology. nih.gov The isothiazole ring is a key component in molecules designed to inhibit viral enzymes, such as HIV protease. researchgate.net The development of novel antiviral agents is a continuous effort, and scaffolds like this compound offer a platform for creating new compounds to be tested against a range of viruses.

Antitubercular Agents: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. thieme-connect.com Thiazole-based compounds have emerged as a promising class of candidates, with research showing their ability to target essential bacterial enzymes and pathways. thieme-connect.combenthamdirect.com For example, various thiazole-thiadiazole and thiazole-chalcone hybrids have shown significant activity against M. tuberculosis strains. mdpi.comnih.gov The isosteric relationship between thiazoles and isothiazoles suggests that this compound could be a valuable precursor for novel antitubercular agents.

Table 1: Research Findings on Isothiazole/Thiazole Derivatives for Biological Targets

| Biological Target | Heterocyclic Core | Key Research Findings | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Thiazole | Thiazole-cyclopropyl derivatives showed potent AChE inhibition, with compound 6l having an IC₅₀ of 0.079 µM. | consensus.app |

| Anticancer | Thiazole-Chalcone | Hybrid compound 20 showed the most potent antiproliferative activity with an IC₅₀ value of 6.86 µM. | mdpi.com |

| Antiviral (e.g., HIV) | Isothiazole | Isothiazole derivatives like Denotivir are used clinically as antiviral agents. Others show HIV protease inhibitory activity. | medwinpublishers.comnih.gov |

| Antitubercular | Thiazole-Thiadiazole | Compound 5l exhibited the best anti-tubercular activity with a MIC value of 7.1285 µg/ml against M. tuberculosis. | nih.gov |

Research into Structure-Activity Relationships (SAR) of Isothiazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For isothiazole and related thiazole derivatives, SAR studies have been crucial in optimizing their therapeutic potential.

Key aspects of SAR for these compounds involve modifications at various positions of the heterocyclic ring. For instance, in a series of thiazole derivatives designed as cholinesterase inhibitors, the nature and position of substituents on the phenyl rings attached to the thiazole core were found to significantly influence inhibitory activity against AChE. tandfonline.com Similarly, studies on amide derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid revealed that structural changes in the carboxylic group had a profound effect on their anti-inflammatory activity. nih.gov

For this compound, the two substituents are of primary interest for SAR exploration:

The Bromine Atom (at C3): This halogen atom can be replaced with other groups through cross-coupling reactions. Substituting the bromine with different aryl, alkyl, or other functional groups would dramatically alter the electronic and steric properties of the molecule, which is a key strategy in lead optimization. The presence of the halogen itself can lead to halogen bonding, a type of interaction that is increasingly recognized as important for ligand-protein binding.

Research into Prodrug Strategies utilizing the Amine Functionality

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.govresearchgate.net This strategy is often employed to overcome pharmaceutical challenges such as poor solubility, low membrane permeability, or rapid metabolism. The primary amine group of this compound is an ideal handle for the design of prodrugs. nih.gov

Masking the polar amine group can decrease its tendency to ionize under physiological conditions, thereby improving its ability to cross biological membranes via passive diffusion. nih.gov Several prodrug strategies are applicable:

Amide and Carbamate Prodrugs: The amine can be converted into an amide or a carbamate. These linkages are often susceptible to hydrolysis by enzymes (e.g., amidases, esterases) in the body, which would release the active parent amine. researchgate.net For example, (acyloxy)alkyl carbamates are a well-established prodrug class for amines. researchgate.net

Amino Acid Conjugates: Linking an amino acid to the amine functionality can improve water solubility and potentially target specific amino acid transporters in the body, such as PEPT1 in the intestine. nih.govresearchgate.net

N-Mannich Bases: Formation of N-Mannich bases can increase the lipophilicity of the parent amine and suppress its pKa, which can enhance absorption in the intestine. nih.gov

These strategies allow for the fine-tuning of a drug candidate's pharmacokinetic properties, and the versatile amine group on this compound makes it an excellent candidate for such research.

Potential Contributions to Agrochemical and Material Science Research

Beyond pharmaceuticals, the this compound scaffold has significant potential in the development of new agrochemicals and advanced materials.

Development of Novel Agrochemical Candidates (e.g., fungicides)

Isothiazole derivatives are well-represented in the field of agrochemicals, particularly as fungicides. rsc.orgnih.gov For example, 3,4-dichloroisothiazoles are known to not only possess direct fungicidal activity but also to induce systemic acquired resistance (SAR) in plants, enhancing their natural defenses against pathogens. rsc.orgresearchgate.net

Researchers have successfully synthesized isothiazole-based compounds that show high efficacy against devastating plant diseases like late blight and downy mildew. researchgate.netnih.gov In one study, novel isothiazole-thiazole derivatives were designed, with some compounds showing potent activity against pathogens such as Pseudoperonospora cubensis and Phytophthora infestans. researchgate.netnih.gov Another study combined the 3,4-dichloroisothiazole fragment with N-arylalanine, the toxophoric group of acylalanine fungicides, to create new potential fungicides. mdpi.com Given these precedents, this compound serves as a valuable intermediate for synthesizing new isothiazole-containing agrochemicals, where the amine and bromo groups can be elaborated to generate novel structures with enhanced fungicidal potency and broader spectrums of activity.

Exploration in Advanced Materials (e.g., dyes, organic electronic applications)

Dyes: Aromatic and heterocyclic amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest and most diverse class of synthetic colorants. nih.govnih.gov The synthesis involves a two-step process: diazotization of the primary amine followed by coupling with an electron-rich aromatic compound like a phenol (B47542) or another amine. nih.govmdpi.com The primary amine of this compound can be readily converted into a diazonium salt, which can then be coupled to various components to produce a wide range of heterocyclic azo dyes. nih.gov Such dyes often exhibit enhanced thermal stability and unique coloring properties compared to those derived from simple aromatic amines. nih.gov

Organic Electronic Applications: Thiazole-based materials have been successfully employed as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). researchgate.net The electron-accepting nature of the thiazole ring makes it a useful building block for n-channel semiconductors. researchgate.net Thiazole-containing polymers and small molecules have been designed for use as acceptor materials in bulk-heterojunction solar cells. The isothiazole ring shares similar electronic properties, suggesting that derivatives of this compound could be explored for applications in organic electronics. The bromine atom is particularly useful as it allows for the construction of larger conjugated systems via cross-coupling reactions, a common strategy in the synthesis of materials for organic electronics.

Computational and Theoretical Investigations of 3 Bromoisothiazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. These methods can predict a wide array of properties, from the geometry of the ground state to the distribution of electrons, which in turn dictates the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, balancing accuracy with computational cost. nih.govmdpi.com For 3-Bromoisothiazol-4-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized ground state geometry. researchgate.netresearchgate.net These calculations would provide key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT studies are crucial for understanding the molecule's behavior. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. nih.gov For this compound, the amino group would be expected to be an electron-rich region, while the bromine atom and the isothiazole (B42339) ring might exhibit more complex electronic features.

A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3-Br | Value Å |

| C4-N(amine) | Value Å | |

| N-S | Value Å | |

| Bond Angle | Br-C3-C4 | Value ° |

| C3-C4-N(amine) | Value ° | |

| Dihedral Angle | Br-C3-C4-C5 | Value ° |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netresearchgate.net The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other reagents.

For this compound, the HOMO is likely to be localized on the electron-rich amino group and parts of the isothiazole ring, indicating its nucleophilic character. The LUMO, conversely, would be expected to be distributed over the isothiazole ring and the carbon-bromine bond, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov

Computational studies on related aminothiazole derivatives have utilized FMO analysis to understand their bioactivity, where the HOMO-LUMO gap is correlated with the molecule's stability and reactivity. nih.gov Similar analyses for this compound would provide a theoretical basis for predicting its behavior in various chemical reactions.

Below is a representative data table for FMO analysis that would be generated from quantum chemical calculations.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Value | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | Value | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap (ΔE) | Value | Energy difference between HOMO and LUMO; indicates chemical reactivity. |

Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide predicted ¹H and ¹³C NMR spectra. nih.govnih.govresearchgate.net For this compound, these calculations would predict the chemical shifts of the protons and carbon atoms in the molecule, aiding in the assignment of experimental NMR signals. While DFT calculations of NMR shifts for sulfur-containing heterocycles can sometimes be challenging, they still provide valuable trends and initial assignments. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, resulting in a theoretical Infrared (IR) spectrum. researchgate.net This computed spectrum shows the characteristic vibrational modes of the molecule, such as the N-H stretches of the amine group, C=C and C=N stretching vibrations within the isothiazole ring, and the C-Br stretch. Comparing the calculated frequencies with an experimental IR spectrum helps in the assignment of the observed absorption bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, the Ultraviolet-Visible (UV-Vis) absorption spectrum of a molecule. materialsciencejournal.orgarxiv.orgsharif.edusharif.edu For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π* transitions), providing insight into the electronic structure and chromophoric properties of the compound. tandfonline.comresearchgate.netresearchgate.net

A hypothetical table summarizing predicted spectroscopic data is shown below.

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (H on C5) | Value ppm |

| ¹³C NMR | Chemical Shift (C4) | Value ppm |

| IR | N-H Stretch Frequency | Value cm⁻¹ |

| UV-Vis | λmax | Value nm |

Note: The values in this table are placeholders and would be determined by actual computational calculations.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms.

By modeling the geometries of reactants, transition states, and products, computational methods can determine the activation energies (energy barriers) for various reaction pathways. This information is crucial for understanding why a particular reaction proceeds and for predicting the conditions under which it is likely to occur. For synthetic transformations involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the amino group, DFT calculations can be employed to locate the transition state structures and calculate the associated energy barriers. This allows for a comparison of different possible mechanisms, identifying the most energetically favorable pathway.

Many chemical reactions can yield multiple products, and computational chemistry can be used to predict and explain the observed regioselectivity and stereoselectivity. By calculating the activation energies for the formation of all possible products, the kinetically favored product (the one with the lowest energy barrier) can be identified.

For reactions of this compound, such as cycloaddition reactions or electrophilic aromatic substitution, computational studies can elucidate the factors that govern the regiochemical outcome. For instance, in related heterocyclic systems, computational investigations have been used to explain the regioselectivity of cycloaddition reactions by analyzing the orbital interactions and the stability of the transition states leading to different regioisomers. nih.gov Similar studies on this compound would provide a deeper understanding of its reactivity patterns and guide the design of selective synthetic methods.

Molecular Modeling and Chemoinformatics in Drug Design Research

Molecular modeling and chemoinformatics have become indispensable tools in modern drug design and development. These computational approaches allow for the rapid and cost-effective evaluation of chemical compounds for their potential as therapeutic agents. For heterocyclic compounds like isothiazole derivatives, these methods are employed to predict their interactions with biological targets, understand their pharmacokinetic properties, and guide the synthesis of more potent and selective analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of potential drug candidates and for identifying key interactions that contribute to their biological activity. For isothiazole derivatives, molecular docking studies have been instrumental in identifying potential protein targets and in elucidating their mechanism of action.

For instance, in a study on substituted isothiazole analogs as allosteric inhibitors of MEK-1 kinase, a key enzyme in cancer cell proliferation, molecular docking revealed a large and hydrophobic pocket that accommodates certain substitutions on the isothiazole ring. nih.gov The docking results also highlighted a polar pocket that forms hydrogen bonding interactions with the MEK-1 kinase, providing a rationale for the observed structure-activity relationships. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the interactions between a ligand and its target protein. These simulations model the movement of atoms and molecules over time, offering insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. While no specific MD simulation studies on this compound have been reported, such studies on related heterocyclic compounds have been valuable. For example, MD simulations of benzo[d]thiazole derivatives targeting the LasR protein in P. aeruginosa have been used to confirm the stability of the ligand-protein interaction and to understand the dynamic behavior of the complex. nih.gov

Table 1: Representative Molecular Docking Studies on Isothiazole and Thiazole (B1198619) Derivatives

| Compound Class | Target Protein | Key Findings |

| Substituted isothiazole analogs | MEK-1 kinase | Identification of hydrophobic and polar binding pockets; rationalization of substituent effects on inhibitory activity. nih.gov |

| Pyridyl aminothiazole derivatives | Checkpoint kinase 1 (Chk1) | Determination of probable binding conformations within the active site. nih.gov |

| 2-Oxoquinoline arylaminothiazole derivatives | Tubulin | Identification of key residues involved in binding, such as Gln136, Val238, and Thr239. scielo.org.mx |

| Thiazole-based hydrazones | Epidermal Growth Factor Receptor (EGFR) | Assessment of stability and conformational behavior within the EGFR binding site. nih.gov |

This table presents findings from studies on related isothiazole and thiazole derivatives to illustrate the application of molecular docking, as direct data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

Several QSAR studies have been conducted on isothiazole and thiazole derivatives. For example, a 3D-QSAR study on substituted isothiazole analogs as MEK-1 kinase inhibitors was performed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The resulting models indicated that bulky or long-chain substitutions at a specific position on the isothiazole core decrease inhibitory activity, while the presence of a hydrogen bond donor enhances it. nih.gov Another 3D-QSAR study on pyridyl aminothiazole derivatives as Chk1 inhibitors also yielded statistically significant models that provided valuable insights into the structural requirements for activity. nih.gov

A QSAR investigation on a series of isothiazole derivatives targeting the NS5B polymerase of the hepatitis C virus (HCV) utilized multiple linear regression and artificial neural networks to develop predictive models. nih.gov These models helped in understanding the relationship between molecular descriptors and the inhibitory activity of the compounds. nih.gov

Table 2: Examples of QSAR Studies on Isothiazole and Thiazole Derivatives

| Compound Series | Biological Activity | QSAR Model Type | Key Findings from the Model |

| Substituted isothiazole analogs | MEK-1 kinase inhibition | 3D-QSAR (CoMFA/CoMSIA) | Bulky substitutions at one position decrease activity, while H-bond donors enhance it. nih.gov |

| Pyridyl aminothiazole derivatives | Chk1 inhibition | 3D-QSAR (CoMFA/CoMSIA) | Generated statistically significant models to guide the design of new inhibitors. nih.gov |

| Isothiazole derivatives | HCV NS5B polymerase inhibition | 2D-QSAR and 3D-QSAR/CoMSIA | Developed predictive models based on molecular descriptors. nih.gov |

| Isothiazolidinedione derivatives | PTP1B inhibition | Pharmacophore-based 3D-QSAR | Indicated that hydrophobic aromatic character is crucial for inhibitory activity. monash.eduresearchgate.net |

This table is a compilation of data from studies on related compounds to demonstrate the utility of QSAR modeling, as specific QSAR studies on this compound are not publicly available.

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach is much faster and more cost-effective than traditional high-throughput screening.

While there are no specific reports on virtual screening campaigns for this compound, the isothiazole and thiazole scaffolds are frequently included in compound libraries for such screenings. For example, a virtual screening effort to identify novel phosphodiesterase-4 (PDE4) inhibitors led to the discovery of a thiazole-3-propanamide derivative with significant inhibitory activity. nih.gov In another study, docking-based virtual screening was employed to prioritize protein kinase inhibitors with activity against Schistosoma mansoni. frontiersin.org

The process of virtual screening often involves several steps, including the preparation of a 3D structure of the target protein, the generation of a library of small molecules, and the use of docking algorithms to predict the binding affinity of each molecule in the library. The top-scoring compounds are then selected for further experimental validation.

Future Research Directions and Translational Perspectives

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research on 3-Bromoisothiazol-4-amine and related isothiazoles will prioritize the development of sustainable synthetic pathways that minimize environmental impact. Key areas of focus include:

Solvent-Free and Catalyst-Free Reactions: Research into "neat synthesis," where reactions are conducted without a solvent, has shown promise for the eco-friendly production of isothiazoles. rsc.orgresearchgate.net These methods can reduce waste and simplify purification processes. Exploring such conditions for the synthesis and derivatization of this compound is a logical next step.

Use of Greener Solvents and Catalysts: When solvents are necessary, the use of environmentally benign options like acetic acid is preferable to traditional volatile organic compounds. nih.gov Similarly, replacing hazardous reagents and heavy metal catalysts with safer alternatives, or developing catalyst-free methods, is a critical goal. nih.govmdpi.com

Atom Economy: Synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, a core principle of atom economy. This involves favoring addition and cyclization reactions over substitution reactions that generate wasteful byproducts.

Methodologies such as the condensation of 2-aminobenzenethiol with various aldehydes using reusable heterogeneous catalysts or under catalyst-free conditions exemplify this trend in the broader field of sulfur-containing heterocycles. mdpi.com

Exploration of Asymmetric Synthesis for Chiral Derivatives of this compound

Chirality is a fundamental aspect of molecular recognition in biological systems, and more than 80% of all drugs and drug candidates contain amine functionality, many of which are chiral. yale.edu The development of methods for the asymmetric synthesis of chiral derivatives of this compound is therefore a crucial research avenue for discovering new bioactive compounds. Future explorations should include:

Use of Chiral Catalysts: Employing chiral organocatalysts or transition-metal complexes can facilitate the enantioselective introduction of functional groups onto the isothiazole (B42339) scaffold or its precursors. nih.govmdpi.com This approach allows for the creation of stereogenic centers with high enantiomeric excess.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as L-α-amino acids, can provide a straightforward route to optically active isothiazole derivatives. researchgate.net This strategy embeds chirality into the molecule from the outset.

Modified Hantzsch Reaction: An efficient modified Hantzsch reaction has been described for the synthesis of optically pure thiazole (B1198619) amino acid derivatives from corresponding amino acids, a technique that could be adapted for isothiazole synthesis. tandfonline.com

These strategies will enable the synthesis of specific stereoisomers of this compound derivatives, allowing for a detailed investigation of how stereochemistry influences biological activity. dntb.gov.ua

Integration with Flow Chemistry and Automated Synthesis for Scalable Research

To accelerate the discovery and development process, modern synthesis is turning to high-throughput and automated technologies. Integrating flow chemistry and automated synthesis platforms offers significant advantages for research on this compound.

Enhanced Safety and Scalability: Flow chemistry, where reactions are performed in continuous-flow reactors, allows for better control over reaction parameters like temperature and pressure. mtak.hudurham.ac.uk This is particularly advantageous for handling potentially hazardous reagents or exothermic reactions, and it facilitates scaling up production without significant process modification. rsc.org

Rapid Library Synthesis: Automated platforms can perform numerous reactions in parallel, enabling the rapid generation of libraries of this compound derivatives for screening. researchgate.netresearchgate.net These systems can be programmed to vary substituents and reaction conditions, efficiently exploring a wide chemical space. scribd.comnih.gov

Telescoped Reactions: Multi-step syntheses can be "telescoped" in a continuous flow setup, where the output of one reactor becomes the input for the next, eliminating the need for intermediate purification steps. mtak.huresearchgate.net This significantly improves efficiency and reduces waste, making it a powerful tool for producing complex molecules.

The application of these technologies would enable the efficient, safe, and scalable synthesis of novel compounds derived from this compound for further biological and materials science evaluation. uc.pt

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by providing powerful predictive tools. nih.govrjptonline.org For this compound, these technologies can accelerate research in several ways:

Reaction Outcome and Condition Prediction: ML models, trained on large databases of chemical reactions, can predict the most likely products of a reaction and suggest optimal conditions (e.g., catalyst, solvent, temperature). bioengineer.orgbeilstein-journals.org This can save significant experimental time and resources by guiding chemists toward the most promising synthetic routes. rjptonline.org

Retrosynthetic Analysis: AI-powered tools can propose novel synthetic pathways for complex target molecules derived from this compound, potentially uncovering more efficient or sustainable routes than those devised by human chemists. nih.gov

De Novo Compound Design: Machine learning can be used to design new molecules with desired properties. By learning the relationship between molecular structure and activity, AI algorithms can generate novel derivative structures of this compound that are predicted to have high biological activity or specific material properties.

The integration of AI and ML with automated synthesis platforms creates a closed loop of design, synthesis, and testing that can dramatically accelerate the discovery of new functional molecules. chemai.io

Synergistic Research Combining Synthetic Chemistry with Biological and Materials Science Disciplines

The full potential of this compound can only be realized through interdisciplinary collaboration. Future research should focus on creating synergistic partnerships between synthetic chemists and experts in other fields.

Biological and Medicinal Chemistry: Isothiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. researchgate.netthieme-connect.com A systematic approach, combining the synthesis of diverse libraries of this compound derivatives with high-throughput biological screening, is essential. This collaboration would aim to identify new lead compounds for drug discovery and elucidate their mechanisms of action.

Materials Science: Heterocyclic compounds are fundamental components of many advanced materials. The isothiazole ring, with its specific electronic properties, could serve as a building block for novel organic semiconductors, fluorescent dyes, or ligands for metal complexes. thieme-connect.commdpi.com Collaborative projects with materials scientists could explore the synthesis of polymers and other materials incorporating the this compound scaffold to develop new technologies.

By bridging these scientific disciplines, research into this compound can translate from fundamental synthesis to tangible applications in medicine and technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.